

Piroxantrone Clinical Trial & Pharmacokinetic Data

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Compound Focus: Piroxantrone

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The quantitative data below comes from early phase I clinical trials, which establish initial safety and dosing parameters. The recommended Phase II dose from these studies was **150 mg/m² administered as a 1-hour intravenous infusion every 3 weeks** [1].

Table 1: Key Parameters from Phase I Trials of Piroxantrone

Parameter	Value	Context
Recommended Phase II Dose	150 mg/m ²	Given as a 1-hour IV infusion every 3 weeks [1].
Maximum Tolerated Dose (MTD)	190 mg/m ²	Dose-limiting toxicity was myelosuppression (leukopenia) [1].
Plasma Clearance	720 ± 210 ml/min/m ² [1] / 840 ± 230 ml/min/m ² [2]	Rapid clearance from the bloodstream. Values from two different studies.
Elimination Half-life (t _{1/2} beta)	18.7 ± 36.5 min [1] / 82 ± 92 min [2]	Biexponential elimination. The large standard deviation indicates significant variability between patients.
Area Under Curve (AUC) at MTD	435 µmol·min/liter [1]	Total drug exposure at the maximum tolerated dose.

Parameter	Value	Context
Dose-Limiting Toxicity (DLT)	Myelosuppression (Leukopenia) [1]	The primary serious side effect that prevents dose escalation.
Other Toxicities	Nausea, vomiting, alopecia, mucositis, phlebitis [1]	Non-hematological toxicities were reported as minimal.

Technical Guide & FAQs for Researchers

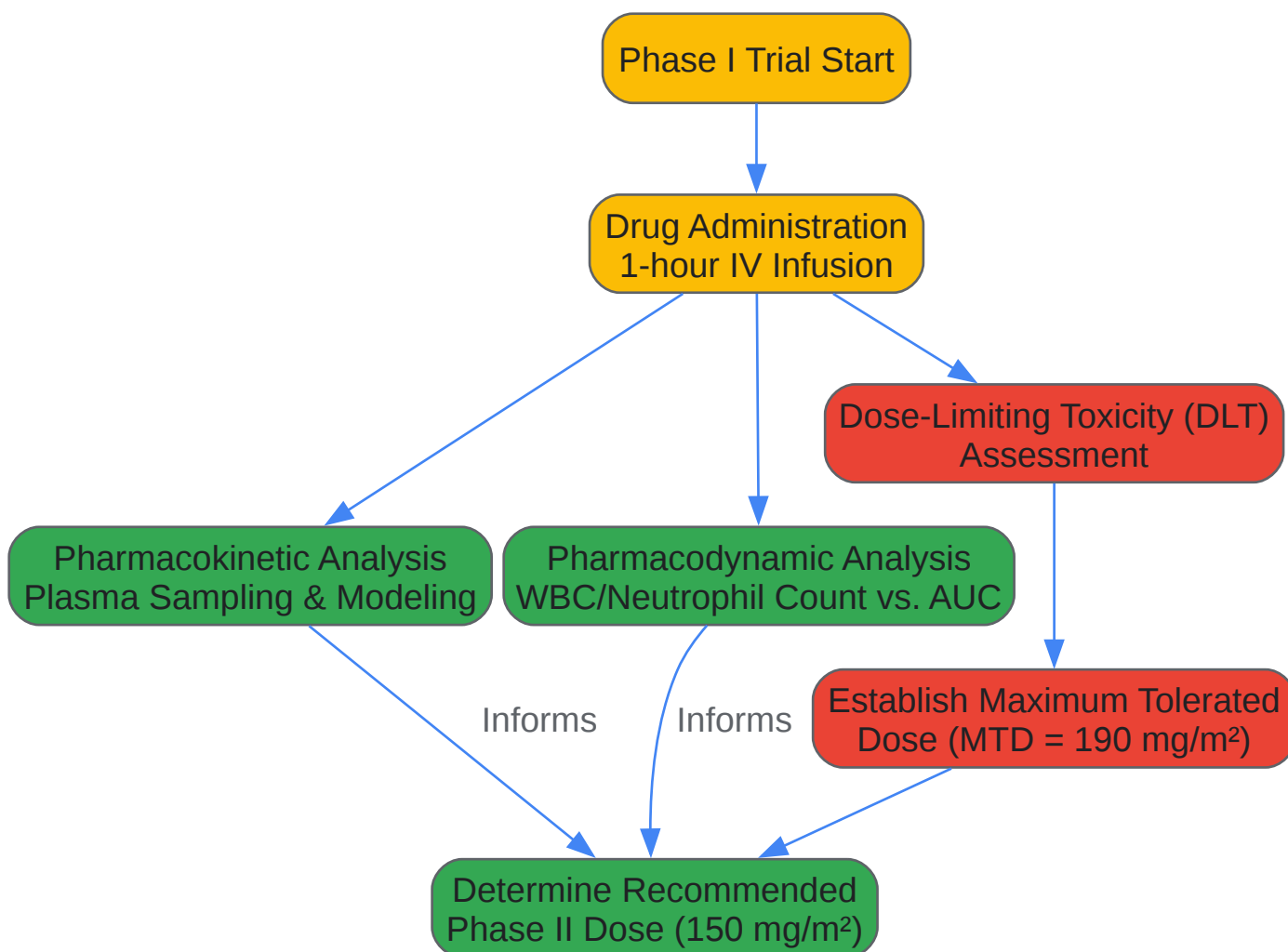
Based on the search results, here are answers to common technical questions.

Frequently Asked Questions

- **Q1: What is the clinical development status of piroxantrone?**
 - **A1:** The available scientific literature indicates that **piroxantrone** (NSC 349174) underwent Phase I clinical evaluation in the early 1990s [1] [2]. No recent data on its further development, approval, or current clinical use was found in the search results. It is considered an investigational agent from a historical context.
- **Q2: What is the proposed method for dose optimization in modern oncology trials?**
 - **A2:** While not specific to **piroxantrone**, recent literature discusses **dose optimization trials**. These trials aim to compare an approved dose with a reduced dose to maintain efficacy while improving tolerability and quality of life [3]. The "margin of practical non-inferiority" is a modern statistical framework that incorporates efficacy, toxicity, pharmacokinetic data, and quality of life to justify smaller sample sizes for these studies [3].
- **Q3: How can computational tools aid in drug target identification and dosing strategy?**
 - **A3:** Advanced computational methods can help identify key disease drivers and optimal drug targets. For example, AI tools like **PDGrapher** use graph neural networks to map complex relationships between genes, proteins, and signaling pathways. They can simulate which cellular targets, when inhibited, would reverse a diseased state to a healthy one, thereby helping to identify the best single or combination drug targets [4]. Other open-source algorithms like **Pathway2Targets** integrate signaling pathway data to prioritize biologically relevant targets for a given disease condition [5].

Experimental Workflow Visualization

The diagram below outlines the high-level workflow from the early clinical development of **piroxantrone**, based on the phase I trial data.



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The early clinical data for **piroxantrone** provides a foundational pharmacokinetic and safety profile. For any modern research or development, I strongly recommend consulting current scientific databases and clinical trial registries for the latest information.

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